L-Isoleucine beta-naphthylamide
CAS No.: 732-84-3
Cat. No.: VC21539730
Molecular Formula: C16H20N2O
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 732-84-3 |
---|---|
Molecular Formula | C16H20N2O |
Molecular Weight | 256.34 g/mol |
IUPAC Name | (2S,3S)-2-amino-3-methyl-N-naphthalen-2-ylpentanamide |
Standard InChI | InChI=1S/C16H20N2O/c1-3-11(2)15(17)16(19)18-14-9-8-12-6-4-5-7-13(12)10-14/h4-11,15H,3,17H2,1-2H3,(H,18,19)/t11-,15-/m0/s1 |
Standard InChI Key | CEZPKIGJZWWHJT-NHYWBVRUSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N |
SMILES | CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N |
Canonical SMILES | CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N |
Chemical Structure and Properties
Basic Molecular Information
L-Isoleucine beta-naphthylamide is a compound formed by the condensation of the carboxy group of L-isoleucine with the amino group of 2-naphthylamine. It has distinct chemical properties that make it valuable for biochemical applications and research.
Parameter | Value |
---|---|
CAS Number | 732-84-3 |
Molecular Formula | C16H20N2O |
Molecular Weight | 256.34 g/mol |
IUPAC Name | (2S,3S)-2-amino-3-methyl-N-naphthalen-2-ylpentanamide |
InChI | InChI=1S/C16H20N2O/c1-3-11(2)15(17)16(19)18-14-9-8-12-6-4-5-7-13(12)10-14/h4-11,15H,3,17H2,1-2H3,(H,18,19)/t11-,15-/m0/s1 |
InChIKey | CEZPKIGJZWWHJT-NHYWBVRUSA-N |
Canonical SMILES | CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N |
Isomeric SMILES | CCC@HC@@HN |
The molecular structure shows the specific stereo configuration that is critical to its biological activity. The compound has a (2S,3S) configuration, which corresponds to the natural L-isoleucine stereochemistry .
Physical Properties and Spectral Data
L-Isoleucine beta-naphthylamide has specific physical properties that influence its behavior in solution and analytical applications. These properties are essential for understanding its biochemical interactions.
Property | Data |
---|---|
Predicted Collision Cross Section [M+H]+ | 161.5 Ų |
Predicted Collision Cross Section [M+Na]+ | 172.1 Ų |
Predicted Collision Cross Section [M+NH4]+ | 169.5 Ų |
Predicted Collision Cross Section [M+K]+ | 165.8 Ų |
Predicted Collision Cross Section [M-H]- | 164.8 Ų |
Predicted Collision Cross Section [M+Na-2H]- | 167.0 Ų |
Predicted Collision Cross Section [M]+ | 163.7 Ų |
Predicted Collision Cross Section [M]- | 163.7 Ų |
These collision cross-section values are important for mass spectrometry characterization and can be used for compound identification and verification .
Synonyms and Alternative Nomenclature
The compound is known by various names in scientific literature, which is important to recognize when conducting comprehensive research:
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L-Isoleucine beta-naphthylamide
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H-ILE-BETANA
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L-Isoleucine |A-naphthylamide
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(2S,3S)-2-amino-3-methyl-N-naphthalen-2-ylpentanamide
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L-isoleucine 2-naphthylamide
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H-Ile-bNA
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N-naphthalen-2-yl-L-isoleucinamide
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N-(2-naphthyl)-L-isoleucinamide
Synthesis and Production Methods
Chemical Synthesis
The synthesis of L-Isoleucine beta-naphthylamide typically involves the condensation reaction between L-isoleucine and beta-naphthylamine. This process requires specific coupling agents and reaction conditions to achieve the desired product with high purity and yield.
The standard synthetic route typically involves:
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Activation of the carboxyl group of L-isoleucine using coupling agents
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Nucleophilic addition of beta-naphthylamine to form the amide bond
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Purification steps to isolate the target compound
High-purity L-Isoleucine beta-naphthylamide is essential for accurate and reliable research results, particularly in enzyme kinetics and bacterial identification studies.
Biological Activities and Research Applications
Enzymatic Interactions
L-Isoleucine beta-naphthylamide serves as an important substrate for various enzymes, particularly aminopeptidases. Its interaction with these enzymes has become the basis for several research applications and diagnostic methods.
The compound acts as a substrate for proteolytic enzymes, allowing researchers to study enzyme activity and specificity. When cleaved by aminopeptidases, the beta-naphthylamine moiety is released, which can be detected through fluorescence methods. This property makes it valuable for studying enzyme kinetics and specificity .
Applications in Bacterial Identification
One of the most significant applications of L-Isoleucine beta-naphthylamide is in bacterial identification through aminopeptidase profiling. Different bacterial species exhibit characteristic patterns of hydrolysis when exposed to this compound and other amino acid beta-naphthylamides.
A study by Westley et al. demonstrated that the aminopeptidase specificity of 24 bacterial strains could be determined fluorometrically using amino acid β-naphthylamides as substrates. The research showed that when strict control over medium and growth time was maintained, reproducible profiles of aminopeptidase activity could be obtained, which could be used for bacterial identification .
Bacterial Species | Preferred Amino Acid β-Naphthylamide Substrate | Relative Hydrolysis (%) |
---|---|---|
Bacillus subtilis | Glycine, Arginine | Varies |
Bacillus licheniformis | Arginine, Leucine | Varies with growth time |
Various bacteria | Lysine (16), Arginine (13), Glycine (9), Leucine (8) | As indicated in parentheses |
These patterns of enzymatic activity provide a basis for rapid bacterial identification and characterization .
Pharmaceutical and Biotechnology Applications
L-Isoleucine beta-naphthylamide has applications beyond basic research. It is utilized in:
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Drug formulation studies, especially for developing peptide-based therapeutics
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Investigating amino acid transport mechanisms
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Studying proteolytic enzyme specificity
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Food industry applications related to amino acid metabolism
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Biotechnology processes involving protein synthesis and degradation
The compound's structural similarity to natural peptides makes it valuable for understanding drug-enzyme interactions and for developing new pharmaceutical approaches targeting proteolytic enzymes.
Comparison with Related Compounds
Structural Analogues
L-Isoleucine beta-naphthylamide belongs to a family of amino acid beta-naphthylamide derivatives. The most closely related compound is Leucine-beta-naphthylamide (CAS 732-85-4), which shares the same molecular formula (C16H20N2O) and molecular weight (256.34 g/mol) but differs in the side chain structure of the amino acid portion.
Compound | Molecular Formula | Molecular Weight | IUPAC Name | CAS Number |
---|---|---|---|---|
L-Isoleucine beta-naphthylamide | C16H20N2O | 256.34 g/mol | (2S,3S)-2-amino-3-methyl-N-naphthalen-2-ylpentanamide | 732-84-3 |
Leucine-beta-naphthylamide | C16H20N2O | 256.34 g/mol | (2S)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide | 732-85-4 |
The key structural difference between these compounds is in the amino acid side chain: isoleucine has a methyl group at the beta carbon position and an ethyl group at the gamma position, while leucine has an isobutyl group attached to the alpha carbon .
Functional Differences
Despite their structural similarities, L-Isoleucine beta-naphthylamide and Leucine-beta-naphthylamide exhibit different specificities in enzymatic reactions. They are cleaved by different aminopeptidases or by the same enzymes but with different efficiencies, making them valuable tools for distinguishing between closely related proteolytic enzymes.
These differences in specificity are utilized in bacterial identification methods, where the pattern of hydrolysis of various amino acid beta-naphthylamides serves as a biochemical fingerprint for different bacterial species .
Analytical Methods and Detection
Fluorometric Analysis
The primary method for detecting and quantifying L-Isoleucine beta-naphthylamide and its enzymatic hydrolysis is fluorometry. When the compound is cleaved by aminopeptidases, the released beta-naphthylamine exhibits fluorescence that can be measured using specific excitation and emission filters.
Westley et al. described a method using an Aminco Fluoromicrophotometer with a Corning 7-37 primary filter and a Wratten 47B secondary filter for measuring the fluorescence of released beta-naphthylamine in bacterial aminopeptidase assays .
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly used for the analysis and purification of L-Isoleucine beta-naphthylamide. The compound can be detected using UV absorption or fluorescence detection, depending on the specific requirements of the analysis.
Recent Research Findings
Bacterial Aminopeptidase Profiling
Research has demonstrated that aminopeptidase profiles using L-Isoleucine beta-naphthylamide and other amino acid naphthylamides can provide a reliable method for bacterial identification. The specificity patterns observed are influenced by growth media and growth time, adding additional parameters that can be used for more precise identification.
A study examining Bacillus licheniformis showed that its aminopeptidase specificity changed with growth time:
Growth Time (hours) | Primary Substrate | Secondary Substrate (Relative Activity %) |
---|---|---|
19 | Arginine | Leucine (64%), Glycine (24%), Phenylalanine (12%), Lysine (11%) |
43 | Arginine | Leucine (98%), Glycine (37%), Phenylalanine (18%), Lysine (18%) |
67 | Leucine | Arginine (52%), Glycine (24%), Phenylalanine (8%), Lysine (8%) |
139 | Leucine | Arginine (48%), Glycine (29%), Lysine (10%), Phenylalanine (8%) |
These changes in enzymatic specificity with growth time add another dimension to bacterial identification methods using aminopeptidase profiling .
Isoleucine Metabolism Studies
While L-Isoleucine beta-naphthylamide itself is primarily used as a research tool, studies on isoleucine metabolism have shown interesting connections to aging and health. Recent research has indicated that dietary restriction of isoleucine can promote healthspan and extend lifespan in mice, suggesting a significant role for isoleucine metabolism in aging processes.
A 2024 study demonstrated that reducing isoleucine intake could promote metabolic health parameters such as improved glucose tolerance and reduced frailty in mice, even when the restriction was initiated at older ages .
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